Chromium-54

Vue d'ensemble

Description

Chromium-54 is an isotope of Chromium . It has a mass number of 54, which is the number of nucleons (protons and neutrons) in its nucleus . The atomic number of Chromium is 24, which means it has 24 protons . Chromium-54 has 30 neutrons . The isotopic mass of Chromium-54 is 53.938879(4) u .

Synthesis Analysis

Chromium-54 is produced in nature only by supernovae, exploding stars that can shine billions of times brighter than the sun . On earth, the mineral is so rare that it is almost nonexistent . In the lab, Chromium-54 can be synthesized in various chemical reactions .

Molecular Structure Analysis

Chromium-54, like other isotopes of Chromium, forms relatively inert complexes with proteins and nucleic acids . It is often used as an alloy in stainless steel and in chrome plating .

Chemical Reactions Analysis

Chromium-54, being an isotope of Chromium, participates in the same chemical reactions as Chromium. These reactions include reactions of chromium(III) ions in solution, the interconversion of the various oxidation states of chromium, the chromate(VI)-dichromate(VI) equilibrium, and the use of dichromate(VI) ions as an oxidizing agent .

Physical And Chemical Properties Analysis

Chromium-54 shares the same physical and chemical properties as Chromium. Chromium is a steel gray, lustrous, hard metal . It has a melting point of 1857+/-20°C, a boiling point of 2672°C, and a specific gravity of 7.18 to 7.20 (20°C) . It is valued for its high corrosion resistance and hardness .

Applications De Recherche Scientifique

Chromium Isotopes in Geochemistry and Cosmochemistry

Chromium-54, along with other stable isotopes of chromium, has important applications in geochemistry and cosmochemistry. These isotopes, including 54Cr, are used to study early solar system processes and the redox evolution of Earth’s early ocean-atmosphere system. This application is crucial for understanding the chemical properties of chromium in different environmental conditions, including its valence states and interactions with other elements (Qin & Wang, 2017).

Chromium-54 in Environmental Science

Chromium-54 plays a role in understanding the fate of hexavalent chromium in the environment. Studies have shown that lighter isotopes, including 54Cr, are preferentially reacted during Cr(VI) reduction by minerals like magnetite, indicating the extent of reduction and the immobilization of toxic Cr(VI) (Ellis, Johnson & Bullen, 2002).

Applications in Chromium Pollution Studies

Research on chromium pollution in water, particularly in Europe, involves understanding the behavior of different chromium isotopes, including 54Cr. This research is pivotal in developing strategies for remediation and risk management associated with chromium contamination (Tumolo et al., 2020).

Chromium-54 in Solid State Nuclear Magnetic Resonance

Chromium-54 is also significant in the field of solid-state nuclear magnetic resonance (NMR). The study of 54Cr in this context helps understand the local chromium environment in various compounds, contributing to our knowledge of its chemical behavior and interactions (Bryce & Wasylishen, 2001).

Chromium-54 in Metallurgy and Cosmic Studies

The presence of chromium-54 has been investigated in meteorites and cosmic bodies. Studies focusing on the isotopic composition of chromium, including 54Cr, provide insights into the formation and evolution of celestial bodies and the early solar system (Shima & Honda, 1966).

Mécanisme D'action

Chromium is an essential nutrient involved in the metabolism of glucose, insulin, and blood lipids . Its role in potentiating insulin signaling cascades has been implicated in several studies . Chromium upregulates insulin-stimulated insulin signal transduction via affecting effector molecules downstream of the insulin receptor .

Safety and Hazards

Orientations Futures

Chromium-54 has been found in meteorites, leading scientists to speculate that a supernova started the solar system . More sophisticated tests will be possible in the near future when new instruments with unprecedented levels of resolution are completed . These tests will help scientists understand more about the origins of our solar system .

Propriétés

IUPAC Name |

chromium-54 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr/i1+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYZAMTAEIAYCRO-NJFSPNSNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[54Cr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10931730 | |

| Record name | (~54~Cr)Chromium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10931730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

53.938877 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chromium-54 | |

CAS RN |

14304-97-3 | |

| Record name | Chromium, isotope of mass 54 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014304973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (~54~Cr)Chromium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10931730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

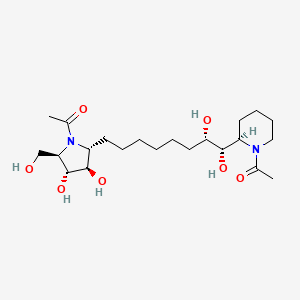

![5-chloro-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-[[(2R,4R,5R)-4-hydroxy-5-(methylamino)oxan-2-yl]oxymethyl]-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1248063.png)

![[2-[4-(diaminomethylideneamino)butylcarbamoyl]-1-[(2R,3R)-2-[[2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindol-6-yl] hydrogen sulfate](/img/structure/B1248064.png)